Product packaging for 20alpha-Acetoxy-5beta-pregnan-3alpha-ol(Cat. No.:)

20alpha-Acetoxy-5beta-pregnan-3alpha-ol

Cat. No.: B13412585
M. Wt: 362.5 g/mol
InChI Key: GQXZPRCPDHVBKD-KWTODDMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Steroid Nomenclature and Structural Classification of Pregnanes

The nomenclature of steroids is systematic, designed to convey precise information about the structure of the molecule. For 20alpha-Acetoxy-5beta-pregnan-3alpha-ol, the name can be deconstructed to understand its key structural features:

Pregnane (B1235032) : This indicates the core steroid structure is a C21 steroid. Pregnanes are characterized by a four-ring system (three cyclohexane (B81311) rings and one cyclopentane (B165970) ring) with a two-carbon side chain attached to carbon 17. wikipedia.orgontosight.ai

5beta : This prefix denotes the stereochemistry at the junction between the A and B rings of the steroid nucleus. In 5β-pregnane, the hydrogen atom at carbon 5 is oriented above the plane of the rings, resulting in a bent A/B ring junction. ontosight.ai This is in contrast to 5α-pregnane, where the hydrogen is below the plane, leading to a flatter structure. 5β-Pregnane is the parent compound for various metabolites found in urine, such as pregnanediones, pregnanolones, and pregnanediols. wikipedia.orgwikiwand.com

3alpha-ol : This indicates the presence of a hydroxyl (-OH) group at the 3rd carbon position, with an alpha configuration, meaning it projects below the plane of the steroid ring.

20alpha-Acetoxy : This signifies an acetoxy group (-OAc) attached to the 20th carbon. The "alpha" specifies its orientation.

Pregnanes can be broadly classified based on the saturation of their steroid nucleus and the nature of their functional groups. They can be saturated (pregnanes) or contain double bonds (pregnenes, pregnadienes). wikipedia.org The addition of functional groups like hydroxyls, ketones, and in this case, an acetoxy group, further defines their specific identity and chemical properties.

Table 1: Structural Features of this compound

Feature Description
Core Structure Pregnane (C21 steroid)
Stereochemistry at C5 5-beta (cis-fused A/B rings)
Functional Group at C3 3-alpha-hydroxyl (-OH)

Overview of Endogenous Pregnane Metabolism and Physiological Significance

Endogenous pregnane steroids are derived from cholesterol through a series of enzymatic reactions known as steroidogenesis. fullscript.com The initial and rate-limiting step is the conversion of cholesterol to pregnenolone (B344588). fullscript.com Pregnenolone can then be converted into progesterone (B1679170), a key pregnane steroid that plays a crucial role in the menstrual cycle and pregnancy. fullscript.comnih.gov

Progesterone undergoes extensive metabolism, leading to a variety of pregnane derivatives. nih.gov The metabolic pathways often involve reduction reactions, such as the conversion of progesterone to 5α-dihydroprogesterone or 5β-dihydroprogesterone by 5α- and 5β-reductases, respectively. mdpi.com These intermediates are further metabolized by hydroxysteroid dehydrogenases to form various pregnanolones and pregnanediols. mdpi.comnih.gov For instance, 5β-dihydroprogesterone can be converted to pregnanolone (B1679072) (3α-hydroxy-5β-pregnan-20-one). mdpi.com The compound 5β-Pregnane-3α,20α-diol is a known metabolite of progesterone. lookchem.com

The physiological significance of pregnane steroids is vast. They are precursors to other important steroid hormones, including glucocorticoids (like cortisol) and mineralocorticoids (like aldosterone). ontosight.ai Some pregnane metabolites, such as allopregnanolone (B1667786) (a 5α-reduced metabolite), are neuroactive steroids that can modulate the activity of neurotransmitter receptors like the GABA-A receptor. mdpi.comresearchgate.net The pregnane X receptor (PXR), a nuclear receptor, is activated by endogenous pregnanes and plays a role in regulating the metabolism of various substances, including bile acids and steroids, thereby influencing endocrine homeostasis. frontiersin.orgoup.com

Historical Context of Acetoxylated Steroids in Biochemical Research

The history of steroid research is marked by the isolation, structural elucidation, and synthesis of these complex molecules. Testosterone was first isolated in the 1930s, which spurred the development of numerous synthetic androgens. nih.gov The therapeutic potential of steroids was highlighted in the late 1940s with the discovery of the anti-inflammatory effects of cortisone, a corticosteroid. clinexprheumatol.orgacs.org This discovery led to extensive research into the synthesis and modification of steroid structures to enhance their therapeutic properties.

Acetoxylation, the introduction of an acetoxy group, became a valuable tool for chemists in steroid synthesis. Acetoxy groups can serve as protecting groups for hydroxyl functions during chemical transformations. For example, in the synthesis of more complex steroids, a hydroxyl group might be acetylated to prevent it from reacting while other parts of the molecule are being modified. The acetoxy group can then be hydrolyzed back to a hydroxyl group when needed.

Furthermore, the addition of an acetoxy group can alter the biological activity of a steroid. For instance, cyproterone (B1669671) acetate (B1210297) is a synthetic pregnadiene with antiandrogenic properties. wikipedia.org The development of such synthetic steroids with modified functional groups has been a cornerstone of pharmaceutical research, leading to the creation of new therapeutic agents. While specific historical research focusing solely on this compound is not prominent, its existence as a synthetic intermediate or a potential metabolite falls within the broader historical context of using acetoxylation to study and synthesize novel steroid derivatives. For example, deuterated versions of this compound are used as intermediates in the synthesis of other labeled pregnane metabolites for research purposes. labmix24.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H38O3 B13412585 20alpha-Acetoxy-5beta-pregnan-3alpha-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H38O3

Molecular Weight

362.5 g/mol

IUPAC Name

[(1S)-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate

InChI

InChI=1S/C23H38O3/c1-14(26-15(2)24)19-7-8-20-18-6-5-16-13-17(25)9-11-22(16,3)21(18)10-12-23(19,20)4/h14,16-21,25H,5-13H2,1-4H3/t14-,16+,17+,18-,19+,20-,21-,22-,23+/m0/s1

InChI Key

GQXZPRCPDHVBKD-KWTODDMMSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)OC(=O)C

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)OC(=O)C

Origin of Product

United States

Chemical Synthesis and Derivatization of 20alpha Acetoxy 5beta Pregnan 3alpha Ol

Stereoselective Synthetic Pathways for 5beta-Pregnan-3alpha-ol Derivatives

The creation of 5beta-pregnan-3alpha-ol derivatives is contingent on the stereoselective control of reduction reactions at key positions on the pregnane (B1235032) skeleton. The 5-beta configuration, characterized by the A/B rings being in a cis-junction, and the 3-alpha and 20-alpha orientations of the hydroxyl groups are achieved through specific chemical strategies.

The synthesis of the 5-beta pregnane skeleton often begins with a precursor that already possesses this stereochemical feature, such as 5β-pregnan-3,20-dione. This precursor can be synthesized from progesterone (B1679170) via stereoselective reduction of the double bond between carbons 4 and 5, a reaction catalyzed in biological systems by the enzyme 5β-reductase acs.orgwikipedia.org.

Once the 5β-pregnan-3,20-dione skeleton is established, the subsequent challenge is the stereoselective reduction of the two ketone groups at C-3 and C-20. The reduction of the 3-keto group to a 3-alpha-hydroxyl group is a common step in steroid synthesis. This is typically achieved using stereoselective reducing agents that favor attack from the less hindered equatorial direction, resulting in the axial alpha-hydroxyl group.

Following the formation of the hydroxyl groups, acetylation is a standard chemical procedure to introduce the acetoxy moiety. This is typically accomplished by reacting the steroid alcohol with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base catalyst. This reaction converts the hydroxyl group into an acetate (B1210297) ester, a transformation that can be used to protect the hydroxyl group during subsequent reactions or to modify the compound's properties.

The conversion of a pregnan-20-one precursor to a 20-acetoxy derivative involves a two-step process: the stereoselective reduction of the 20-keto group, followed by acetylation. The primary goal is to produce the 20-alpha-hydroxy configuration.

Chemical methods have been developed to achieve this stereoselectivity. For instance, the reduction of steroidal 20-ketones with sodium borohydride can yield the 20-alpha-hydroxy derivative nih.gov. The stereoselectivity of this reduction can be influenced by various factors, including temperature and the presence of neighboring functional groups. For example, in corticosteroids, the presence of a 17-alpha-hydroxyl group can direct the borohydride attack to favor the formation of the 20-alpha-alcohol, particularly at lower temperatures nih.gov. This principle can be applied to related pregnane structures. Once the 20-alpha-hydroxypregnane is formed, the hydroxyl group is acetylated, as described previously, to yield the final 20-alpha-acetoxy derivative.

Precursor Compounds in the Synthesis of 20alpha-Acetoxy-5beta-pregnan-3alpha-ol

The primary precursor for the synthesis of this compound is a pregnane derivative that contains the necessary carbon skeleton and key functional groups that can be chemically modified. The ideal starting material is 5β-pregnan-3,20-dione .

Precursor CompoundKey FeaturesRationale for Use
5β-pregnan-3,20-dione C21 steroid skeleton, 5-beta stereochemistry, Ketone groups at C-3 and C-20.This compound already possesses the required cis-fused A/B ring system (5β). The ketones at C-3 and C-20 are the reaction sites for the necessary stereoselective reductions to introduce the 3α- and 20α-hydroxyl groups.
Progesterone C21 steroid skeleton, Double bond at C4-C5, Ketone groups at C-3 and C-20.Can be converted to 5β-pregnan-3,20-dione through a stereoselective 5β-reduction acs.orgwikipedia.org. It serves as a more fundamental starting material.

The synthesis proceeds from 5β-pregnan-3,20-dione by first performing a stereoselective reduction of the C-3 ketone to a 3α-hydroxyl group, followed by the stereoselective reduction of the C-20 ketone to a 20α-hydroxyl group. The final step is the selective acetylation of the 20α-hydroxyl group.

Utility of this compound as a Synthetic Intermediate

This compound is not merely a final product but also a crucial intermediate in the synthesis of other important steroid derivatives, particularly for analytical and research purposes.

One of the most significant applications of this compound is as an intermediate in the chemical synthesis of 5β-pregnane-3α,20α-diol 3-glucuronide nih.govchemdad.com. This glucuronide is the major urinary metabolite of progesterone and serves as a key biomarker for ovulation and pregnancy monitoring nih.govchemdad.com.

In a multi-step chemical synthesis, the 20-hydroxyl group must be distinguished from the 3-hydroxyl group to ensure that the glucuronic acid moiety is attached specifically at the C-3 position. The synthetic strategy is as follows:

Protection: The 20α-hydroxyl group of 5β-pregnane-3α,20α-diol is selectively protected as an acetate ester, forming this compound. This leaves the 3α-hydroxyl group available for reaction.

Glucuronidation: The intermediate is then reacted with a protected glucuronic acid derivative (e.g., a methyl ester with acetylated hydroxyls) under conditions that promote the formation of a glycosidic bond at the 3α-position.

Deprotection: In the final step, the protecting groups on both the glucuronic acid moiety (e.g., acetyl groups) and the steroid (the 20-acetate group) are removed, typically by hydrolysis, to yield the final product, 5β-pregnane-3α,20α-diol 3-glucuronide.

This protection-reaction-deprotection sequence highlights the essential role of this compound as a purpose-built intermediate.

Stable isotope-labeled standards are indispensable for accurate quantification in mass spectrometry-based assays, such as LC-MS . These internal standards are chemically identical to the analyte of interest but have a higher mass due to the incorporation of heavy isotopes like deuterium (²H).

A deuterated version of the title compound, This compound-d5 , is commercially available. This labeled compound is used as an internal standard in quantitative analyses of steroid hormones and their metabolites. When added to a biological sample (like plasma or urine) at a known concentration, the deuterated standard co-elutes with the non-labeled (endogenous) analyte during chromatography researchgate.net. By comparing the mass spectrometer's signal intensity of the analyte to that of the internal standard, analysts can correct for sample loss during preparation and for variations in instrument response (matrix effects), leading to highly accurate and precise measurements clearsynth.com.

ApplicationRole of this compoundSignificance
Pregnanediol (B26743) Glucuronide Synthesis Serves as a key intermediate with a protected 20α-hydroxyl group.Enables regioselective attachment of glucuronic acid at the 3α-position, facilitating the synthesis of an important progesterone metabolite biomarker nih.govchemdad.com.
Tracer Studies / Quantitative Analysis Its deuterated analog (e.g., d5) is used as a stable isotope-labeled internal standard.Allows for accurate quantification of related steroids in complex biological matrices by mass spectrometry, correcting for analytical variability clearsynth.com.

Analogues and Derivatives of this compound for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the design of potent and selective therapeutic agents. For pregnane derivatives, these studies have revealed key structural features that influence their biological activities, including neurosteroid and anticancer effects. While specific SAR studies on this compound are not extensively documented in publicly available literature, the SAR of related pregnane analogues provides valuable insights into how modifications of the steroid nucleus and its side chains can modulate their activity.

Modifications to the pregnane skeleton, such as the introduction of different functional groups, can significantly impact the biological activity of the resulting analogues. For instance, the insertion of a 16-arylidene group into the steroid structure has been associated with significant cytotoxic effects in various cancer cell lines, highlighting it as a relevant pharmacophore for anticancer activity. Furthermore, alterations to the side chain at C-17 are known to influence receptor binding and bioavailability.

The following table summarizes the observed structure-activity relationships for various pregnane derivatives, which can be extrapolated to predict the effects of similar modifications on this compound.

Modification SiteModificationObserved Effect on Activity
Steroid Nucleus (General)Aromatic C-3 hydroxyl groupEssential for certain activities.
Ring BUnsaturationDecreases activity.
C-16Introduction of an arylidene groupAssociated with significant cytotoxic effects in several cancer cell lines. wikipedia.org
C-17 Side ChainModificationsCan lead to more effective receptor binding or increased bioavailability. wikipedia.org
C-20Modification of the side chain (e.g., adding alkyl groups)Enhances cytotoxicity in HepG2 cells.

These findings underscore the importance of the substituents on the pregnane core in determining the biological profile of the molecule. For this compound, this suggests that derivatization at various positions could yield analogues with modulated or novel activities. For example, the introduction of bulky groups or polar side chains could alter its interaction with biological targets, potentially leading to enhanced potency or a different pharmacological profile. Further empirical studies on derivatives of this compound are necessary to delineate its specific structure-activity landscape.

Metabolism and Biotransformation of Pregnane Type Steroids Relevant to 20alpha Acetoxy 5beta Pregnan 3alpha Ol

Enzymatic Pathways in Pregnane (B1235032) Catabolism

The breakdown of pregnane steroids is orchestrated by a variety of enzymes, primarily located in the liver, but also active in other tissues such as the brain, skin, and reproductive organs. wikipedia.org These enzymes catalyze reactions that reduce the progesterone (B1679170) molecule, leading to the formation of a diverse array of metabolites.

The aldo-keto reductase (AKR) superfamily, particularly the AKR1C subfamily (comprising AKR1C1, AKR1C2, AKR1C3, and AKR1C4), plays a pivotal role in the metabolism of pregnanes. nih.govnih.gov These enzymes function as 3-keto, 17-keto, and 20-ketosteroid reductases. nih.gov Specifically, they are instrumental in the 20-hydroxylation of pregnanes, a key step in the inactivation of progesterone. wikipedia.orgfrontiersin.org

AKR1C1, also known as 20α-hydroxysteroid dehydrogenase, is particularly significant as it catalyzes the reduction of progesterone to 20α-hydroxyprogesterone, a less potent progestagen. nih.govnih.govwikipedia.org This conversion effectively reduces the biological activity of progesterone. frontiersin.org The AKR1C enzymes can also act on dihydroprogesterone metabolites, further contributing to the catabolism of pregnanes. For instance, AKR1C1 can catalyze the reduction of allopregnanolone (B1667786) to 5α-pregnane-3α,20α-diol. nih.gov The reduction of the ketone group at the 20-position by AKR1C enzymes exclusively produces the 20α-stereoisomer. frontiersin.org

Key Roles of AKR1C Subfamily in Pregnane Metabolism
EnzymePrimary Function in Pregnane MetabolismKey SubstratesPrimary ProductsSignificance
AKR1C1 (20α-HSD)20-ketosteroid reductionProgesterone, Allopregnanolone20α-hydroxyprogesterone, 5α-pregnane-3α,20α-diolInactivation of progesterone
AKR1C23-ketosteroid reduction5α-dihydroprogesterone (5α-DHP)AllopregnanoloneFormation of neuroactive steroids
AKR1C317-ketosteroid and 20-ketosteroid reductionProgesterone, 5α-DHP, 5β-DHP20α-hydroxyprogesterone and other reduced metabolitesContributes to progestin elimination

The conversion of progesterone to pregnanediols represents a major pathway in its metabolism. wikipedia.org This process begins with the reduction of progesterone by 5α-reductase and 5β-reductase, yielding 5α-dihydroprogesterone (5α-DHP) and 5β-dihydroprogesterone (5β-DHP), respectively. wikipedia.orgrupahealth.comrupahealth.com These intermediates are then further metabolized by hydroxysteroid dehydrogenases.

The formation of β-pregnanediol (5β-pregnane-3α,20α-diol), for example, follows a specific pathway:

Progesterone is first reduced to 5β-DHP by 5β-reductase. rupahealth.com

5β-DHP is then converted to pregnanolone (B1679072) (3α-hydroxy-5β-pregnan-20-one) by 3α-hydroxysteroid dehydrogenase (3α-HSD). rupahealth.com

Finally, pregnanolone is converted to β-pregnanediol by 20α-hydroxysteroid dehydrogenase (20α-HSD), an enzyme from the AKR1C family. rupahealth.com

A similar pathway involving 5α-reductase leads to the formation of α-pregnanediol (5α-pregnane-3α,20α-diol). rupahealth.com These pregnanediols are considered inactive metabolites of progesterone. wikipedia.org

3α-Hydroxysteroid dehydrogenase (3α-HSD) is a crucial enzyme in the interconversion of pregnane metabolites. wikipedia.org It belongs to the hydroxysteroid dehydrogenase (HSD) family of enzymes that catalyze the conversion of hydroxysteroids to their corresponding ketosteroids and vice versa. nih.gov In the context of pregnane metabolism, 3α-HSD is responsible for the reduction of the 3-keto group of dihydroprogesterone metabolites. wikipedia.orgwikipedia.org

For instance, 3α-HSD converts 5β-dihydroprogesterone to pregnanolone. rupahealth.com This enzymatic reaction is a key step in the pathway leading to the formation of pregnanediols. The activity of 3α-HSD, along with other HSDs, regulates the local availability and activity of steroid hormones within specific tissues. wikipedia.orgnih.gov

Glucuronidation and Sulfation of Pregnane Metabolites

Following the initial enzymatic modifications, pregnane metabolites undergo conjugation reactions, primarily glucuronidation and sulfation, which increase their water solubility and facilitate their excretion from the body. mdpi.comoup.commdpi.com

Glucuronidation is a major pathway for the elimination of steroid metabolites. wikipedia.org In this process, a glucuronic acid molecule is attached to the steroid, forming a more water-soluble glucuronide conjugate. ontosight.airupahealth.com Pregnanediol (B26743) is a key substrate for this reaction, leading to the formation of pregnanediol glucuronide. wikipedia.org The most significant of these is 5β-pregnane-3α,20α-diol 3α-glucuronide, which is a major urinary metabolite of progesterone. ontosight.aiwikipedia.org It is estimated that approximately 15-30% of a dose of progesterone is metabolized into pregnanediol glucuronide. wikipedia.org

The conjugation of steroids is catalyzed by specific enzymes. Glucuronidation is carried out by UDP-glucuronosyltransferases (UGTs). rupahealth.comwikipedia.orghmdb.ca These enzymes are primarily located in the liver and facilitate the transfer of glucuronic acid from UDP-glucuronic acid to the steroid substrate. wikipedia.org The pregnane X receptor (PXR) has been identified as a key regulator of UGT1A gene expression, indicating its role in pregnancy-induced glucuronidation. nih.govnih.govdntb.gov.ua

Sulfation, the other major conjugation pathway, is catalyzed by sulfotransferases (SULTs). mdpi.comwikipedia.orgresearchgate.net These enzymes transfer a sulfonate group to the steroid molecule. Steroid sulfates can also be converted back to their unconjugated forms by steroid sulfatase (STS), suggesting that sulfation may also serve as a mechanism for storing and reactivating steroids in tissues. mdpi.combioscientifica.com Increased levels of sulfated progesterone metabolites have been observed in certain physiological and pathological conditions, such as pregnancy and intrahepatic cholestasis of pregnancy. nih.govnih.gov

Enzymes in Steroid Conjugation
Conjugation PathwayEnzyme FamilyFunctionKey SubstratesKey Products
GlucuronidationUDP-glucuronosyltransferases (UGTs)Adds a glucuronic acid moietyPregnanediol, other steroid metabolitesPregnanediol glucuronide
SulfationSulfotransferases (SULTs)Adds a sulfate (B86663) groupPregnenolone (B344588), DHEA, other steroid metabolitesPregnenolone sulfate, DHEA-S

Endogenous Occurrence and Metabolic Fate of Closely Related Pregnanes

The metabolic landscape of pregnane-type steroids is complex, with a variety of isomers and metabolites present in different biological compartments. Understanding the occurrence and fate of pregnanes closely related to 20alpha-Acetoxy-5beta-pregnan-3alpha-ol is crucial for contextualizing its potential metabolic pathways and physiological roles. This section explores the urinary excretion profiles of key pregnane metabolites and the detection of various pregnanolone isomers in biological tissues.

Urinary Excretion Profiles of Pregnanediols and Pregnanetriols

The analysis of urinary steroid metabolites provides a non-invasive window into the production and metabolism of endogenous steroids. Pregnanediols and pregnanetriols are significant downstream metabolites of progesterone and its derivatives, and their excretion rates can fluctuate with physiological changes, such as the menstrual cycle.

Pregnanediol , primarily 5β-pregnane-3α,20α-diol, is a major urinary metabolite of progesterone. Its excretion levels are a well-established indicator of progesterone production by the corpus luteum and the placenta. During the menstrual cycle, the urinary excretion of pregnanediol varies significantly. In the early follicular phase, levels are typically low. Following ovulation and the formation of the corpus luteum, progesterone levels rise, leading to a marked increase in urinary pregnanediol excretion during the luteal phase. This elevation is a reliable marker of an ovulatory cycle.

Pregnanetriol (B129160) (5β-pregnane-3α,17α,20α-triol) is another urinary steroid metabolite, primarily derived from 17α-hydroxyprogesterone. Its excretion is often used as a diagnostic marker for certain enzymatic deficiencies in steroidogenesis, such as 21-hydroxylase deficiency. In healthy individuals, pregnanetriol is excreted in smaller quantities compared to pregnanediol. Reference ranges for 24-hour urinary pregnanetriol excretion vary with age and sex. For adults, typical excretion rates are generally in the range of 0.2 to 2.0 mg per 24 hours. wikipedia.org

Urinary Excretion of Pregnanediol and Pregnanetriol

CompoundPhysiological State/PopulationTypical Excretion Levels
PregnanediolFollicular Phase (Premenopausal Women)92-346 µg/g creatinine
PregnanediolLuteal Phase (Premenopausal Women)849-1932 µg/g creatinine
PregnanetriolAdults (16 years and older) - Females0 - 1.4 mg/24 hours wikipedia.org
PregnanetriolAdults (16 years and older) - Males0.2 - 2.0 mg/24 hours wikipedia.org

Detection of Pregnanolone Isomers in Biological Tissues

Pregnanolone isomers are neuroactive steroids that are metabolites of progesterone. They are found in various biological tissues, including the central nervous system and peripheral circulation. The primary isomers include allopregnanolone (3α-hydroxy-5α-pregnan-20-one), pregnanolone (3α-hydroxy-5β-pregnan-20-one), isopregnanolone (3β-hydroxy-5α-pregnan-20-one), and epipregnanolone (B113913) (3β-hydroxy-5β-pregnan-20-one). Their concentrations are influenced by factors such as sex, menstrual cycle phase, and pregnancy.

Circulating levels of these isomers have been quantified in human plasma. In men and women in the follicular phase of the menstrual cycle, the levels are relatively low and comparable. A significant increase, approximately threefold, is observed in the luteal phase, corresponding to the rise in progesterone. During the third trimester of pregnancy, the plasma concentrations of pregnanolone isomers escalate dramatically, reaching levels that are 38 to 410 times higher than those in the follicular phase. nih.govrupahealth.com

Within the central nervous system, neurosteroids like allopregnanolone can be synthesized de novo or taken up from the circulation. Studies on postmortem human brain tissue have revealed the presence of these compounds in various regions. For instance, in the brain of cirrhotic patients who died in hepatic coma, concentrations of allopregnanolone and its precursor pregnenolone were found to be increased. This highlights the brain's capacity to modulate local neurosteroid levels, which can have significant implications for neuronal function.

Circulating Levels of Unconjugated Pregnanolone Isomers (pmol/L)

IsomerMenWomen (Follicular Phase)Women (Luteal Phase)Women (36th Week of Gestation)
Allopregnanolone227 ± 33210 ± 19708 ± 1108130 ± 730
Isopregnanolone103 ± 15105 ± 14281 ± 385860 ± 520
Pregnanolone-62 ± 10210 ± 3225400 ± 2300
Epipregnanolone-49 ± 10128 ± 20780 ± 80
Data adapted from a study by M. Hill et al. (2007). nih.govrupahealth.com Values are presented as mean ± S.E.M.

Future Research Directions and Unexplored Avenues

Comprehensive Elucidation of Endogenous Pathways Directly Involving 20alpha-Acetoxy-5beta-pregnan-3alpha-ol

The endogenous presence and metabolic pathways of this compound are yet to be fully characterized. While it is understood to be a derivative of 5beta-pregnanediol, the specific enzymatic processes leading to its formation are not well-defined.

Biosynthesis and Metabolism:

The presumed biosynthetic pathway originates from progesterone (B1679170), which undergoes a series of reductions to form 5beta-pregnanediol (5β-pregnane-3α,20α-diol). The key future research question is the identification and characterization of the enzyme or enzymes responsible for the acetylation of the 20-alpha-hydroxyl group. This could involve an acetyltransferase that specifically recognizes 5beta-pregnanediol as a substrate. Investigating the tissue distribution and regulation of such an enzyme would be crucial to understanding the physiological contexts in which this compound is produced.

Furthermore, the downstream metabolic fate of this compound is unknown. Research should focus on identifying potential deacetylation enzymes that would convert it back to 5beta-pregnanediol, as well as other potential modifications such as hydroxylation or conjugation for excretion.

Table 1: Putative Endogenous Pathway of this compound

PrecursorIntermediateTarget CompoundKey Enzymes for Investigation
Progesterone5beta-PregnanediolThis compound 5-beta-reductase, 3-alpha-hydroxysteroid dehydrogenase, 20-alpha-hydroxysteroid dehydrogenase, Acetyltransferase(s)

Detailed Characterization of Receptor Interactions specific to this compound

Many 3-alpha-hydroxy pregnane (B1235032) steroids are potent positive allosteric modulators of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system. The structural similarity of this compound to these neuroactive steroids strongly suggests it may also interact with such receptors.

Future research should employ a range of in vitro techniques to characterize these potential interactions. Radioligand binding assays could determine the affinity of the compound for various GABA-A receptor subunit combinations. Electrophysiological studies, such as patch-clamp recordings on cultured neurons or recombinant receptor systems, would be essential to determine the functional effects of this compound on GABA-A receptor activity. It will be critical to investigate whether the 20-alpha-acetoxy group enhances, diminishes, or alters the modulatory effects seen with its precursor, 5beta-pregnanediol.

Beyond GABA-A receptors, the potential interaction with other steroid-sensitive receptors, such as the pregnane X receptor (PXR) or membrane progesterone receptors (mPRs), should also be explored.

Development of Advanced Synthetic Routes for Stereospecific Analogs

To facilitate detailed biological evaluation, the development of efficient and stereospecific synthetic routes for this compound and its analogs is paramount. While general methods for steroid modification exist, specific protocols for this compound are not well-established.

Future synthetic chemistry efforts should focus on:

Stereoselective Reduction: Developing methods for the highly stereoselective reduction of a 20-keto group in the 5-beta-pregnane backbone to yield the desired 20-alpha-hydroxyl stereoisomer.

Targeted Acetylation: Investigating selective acetylation methods that specifically target the 20-alpha-hydroxyl group without affecting the 3-alpha-hydroxyl group.

Analog Synthesis: Creating a library of analogs with modifications at various positions of the steroid nucleus to probe structure-activity relationships at its potential biological targets. This could include altering the ester group at the 20-alpha position or modifying the A/B ring junction.

Investigation of its Potential as a Biochemical Marker in Specific Biological Contexts Beyond Reproductive Status

Given that 5beta-pregnanediol is a major urinary metabolite of progesterone, its levels are often monitored to assess reproductive status. The acetoxylated derivative, this compound, may offer a more nuanced or specific biomarker in certain physiological or pathological conditions.

Future research should explore the levels of this compound in various biological fluids (e.g., plasma, urine, cerebrospinal fluid) in the context of:

Neurological and Psychiatric Disorders: Alterations in neurosteroid profiles have been implicated in conditions such as depression, anxiety disorders, and neurodegenerative diseases. Investigating potential changes in this compound levels in these conditions could reveal its utility as a diagnostic or prognostic biomarker.

Metabolic Disorders: Steroid metabolism is often dysregulated in metabolic diseases like polycystic ovary syndrome (PCOS) and metabolic syndrome. Profiling of this and other pregnane derivatives could provide insights into the pathophysiology of these conditions.

Conditions with Altered Enzymatic Activity: In diseases where acetyltransferase or deacetylase activities are known to be altered, measuring the ratio of this compound to 5beta-pregnanediol could serve as a functional readout of enzymatic dysregulation.

Table 2: Potential Research Areas for Biomarker Discovery

Biological ContextRationalePotential Sample Types
Neurodegenerative DiseasesNeurosteroid involvement in neuronal health and disease.Cerebrospinal Fluid, Plasma
Mood and Anxiety DisordersKnown influence of neurosteroids on GABAergic neurotransmission.Plasma, Urine
Metabolic SyndromeDysregulation of steroid metabolism is a feature of the condition.Plasma, Urine
Polycystic Ovary Syndrome (PCOS)Altered androgen and progesterone metabolism are characteristic.Plasma, Urine

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